Cas no 7060-82-4 (Phenothiazin-5-ium,3,7-bis(dimethylamino)-)
7060-82-4 structure
Product Name:Phenothiazin-5-ium,3,7-bis(dimethylamino)-
Numero CAS:7060-82-4
MF:C16H18N3S
MW:284.399221897125
CID:580464
PubChem ID:4139
Update Time:2025-04-19
Phenothiazin-5-ium,3,7-bis(dimethylamino)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenothiazin-5-ium,3,7-bis(dimethylamino)-
- Methyleneblue cation
- SCHEMBL109755
- Methylthionine HCl
- DNDI1417128
- Methylthionine chloride
- ZMZ79891ZH
- DTXCID1027009
- NCGC00159445-02
- N-[7-(dimethylamino)-3H-phenothiazin-3-ylidene]-N-methylmethanaminium
- Methylene Blue cation
- Methylthioninium
- AI3-52463
- NSC215213
- UNII-ZMZ79891ZH
- 1001913-24-1
- [7-(dimethylamino)phenothiazin-3-ylidene]-dimethyl-ammonium
- CHEMBL191083
- RBTBFTRPCNLSDE-UHFFFAOYSA-N
- BDBM50434369
- NCGC00167496-02
- AKOS001482930
- DTXSID3047009
- CHEBI:43830
- SBI-0206846.P001
- NSC3089
- methylene-blue
- 7060-82-4
- [7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium
- BDBM50241461
- NCGC00167496-01
- METHYLENE BLUE CHLORIDE HYDRATE
- AB00443236_03
- 3,7-bis(dimethylamino)phenothiazin-5-ium
- Phenothiazin-5-ium, 3,7-bis(dimethylamino)-
- 3,7-bis(dimethylamino)-phenothiazin-5-ium
- NS00005759
- CHEMBL405110
- BRD-K16406336-311-01-2
- NCGC00167496-03
- cid_6099
- METHYLTHIONINIUM [WHO-DD]
- Q27097395
- 7-(Dimethylamino)-N,N-dimethyl-3H-phenothiazin-3-iminium
- DB08167
-
- Inchi: 1S/C16H18N3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h5-10H,1-4H3/q+1
- Chiave InChI: RBTBFTRPCNLSDE-UHFFFAOYSA-N
- Sorrisi: S1C2C=C(C=CC=2N=C2C=C/C(/C=C12)=[N+](/C)\C)N(C)C
Proprietà calcolate
- Massa esatta: 284.12234
- Massa monoisotopica: 284.12214376g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 20
- Conta legami ruotabili: 1
- Complessità: 483
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 43.9Ų
Proprietà sperimentali
- PSA: 19.37
Phenothiazin-5-ium,3,7-bis(dimethylamino)- Letteratura correlata
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
7060-82-4 (Phenothiazin-5-ium,3,7-bis(dimethylamino)-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti